(2R,5S)-2,5-dimethyl-1-(phenylmethyl)piperazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,5S)-2,5-dimethyl-1-(phenylmethyl)piperazine dihydrochloride is a chemical compound with the molecular formula C13H22Cl2N2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
The synthesis of (2R,5S)-2,5-dimethyl-1-(phenylmethyl)piperazine dihydrochloride typically involves the reduction of (3R,6S)-1-benzyl-3,6-dimethylpiperazine-2,5-dione. The reaction is carried out using lithium aluminum hydride in tetrahydrofuran under an inert atmosphere. The mixture is stirred at room temperature and then heated to 80°C for several hours. The reaction is quenched with water and the product is isolated by filtration and drying .
Chemical Reactions Analysis
(2R,5S)-2,5-dimethyl-1-(phenylmethyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
(2R,5S)-2,5-dimethyl-1-(phenylmethyl)piperazine dihydrochloride has promising applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential bioactive properties, including its ability to form hydrogen bonds and interact with biological molecules.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (2R,5S)-2,5-dimethyl-1-(phenylmethyl)piperazine dihydrochloride involves its interaction with molecular targets in the body. It is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in the progression of neurodegenerative diseases, leading to therapeutic benefits .
Comparison with Similar Compounds
Similar compounds to (2R,5S)-2,5-dimethyl-1-(phenylmethyl)piperazine dihydrochloride include:
(2R,5S)-2,5-Diethylpiperazine: This compound has similar structural features but with ethyl groups instead of methyl groups.
(2R,5S)-1-benzyl-2,5-dimethylpiperazine: This compound is closely related but lacks the dihydrochloride component.
N-phenyl-(2R,5S)dimethylpiperazine: This derivative has a phenyl group attached to the nitrogen atom, providing different chemical properties.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the dihydrochloride component, which can influence its solubility, stability, and reactivity.
Properties
IUPAC Name |
1-benzyl-2,5-dimethylpiperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2ClH/c1-11-9-15(12(2)8-14-11)10-13-6-4-3-5-7-13;;/h3-7,11-12,14H,8-10H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOPREOUOQQPDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CN1CC2=CC=CC=C2)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.